Fmoc-Asn-OH

概要

説明

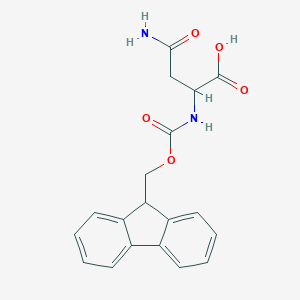

Fmoc-Asn-OH: Nα-(9-Fluorenylmethoxycarbonyl)-L-asparagine , is a derivative of the amino acid asparagine. It is commonly used in solid-phase peptide synthesis (SPPS) due to its ability to protect the amino group during the synthesis process. The Fmoc group is a base-labile protecting group, which means it can be removed under basic conditions, making it suitable for use in peptide synthesis.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Asn-OH typically involves the protection of the amino group of asparagine with the Fmoc group. This can be achieved by reacting asparagine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography.

化学反応の分析

Activation-Induced Dehydration of the Side Chain Amide

Fmoc-Asn-OH (N-α-9-fluorenylmethyloxycarbonyl-asparagine) undergoes a critical side reaction during carboxyl activation in solid-phase peptide synthesis (SPPS). When activated with carbodiimide reagents like DCC/HOBt or BOP, the side chain amide of asparagine dehydrates to form β-cyanoalanine (Figure 1) . This side reaction occurs due to the instability of the unprotected amide group under activation conditions.

Key Findings :

- Dehydration occurs in ~15–30% of cases during standard coupling conditions .

- The extent of dehydration depends on the activation method:

| Activation Method | Dehydration Product (β-cyanoalanine) | Efficiency |

|---|---|---|

| DCC/HOBt | High (20–30%) | Low |

| BOP | Moderate (10–15%) | Moderate |

| Fmoc-Asn-OPfp | <5% | High |

Coupling Efficiency and Solubility Challenges

This compound exhibits slower coupling kinetics compared to side chain-protected analogs (e.g., Fmoc-Asn(Trt)-OH). This is attributed to:

- Poor solubility : Limited solubility in DMF or NMP (~5–10 mg/mL) , requiring extended reaction times.

- Steric hindrance : The unprotected amide group may hinder efficient activation.

Comparative Data :

| Compound | Solubility in DMF | Coupling Time |

|---|---|---|

| This compound | 5–10 mg/mL | 2–3 hours |

| Fmoc-Asn(Trt)-OH | >50 mg/mL | 30–60 minutes |

Acidolytic Cleavage and Tryptophan Alkylation

- No Trp alkylation : Direct use avoids this side reaction.

- Trade-off : Higher risk of dehydration during activation.

Mitigation Strategies :

- Use scavengers (e.g., water, thiols) with TFA to suppress carbonium ions .

- Opt for Fmoc-Asn-OPfp for sequences containing both Asn and Trp .

Alternative Activation Strategies

To bypass dehydration, Fmoc-Asn-OPfp (pentafluorophenyl ester) is preferred:

Critical Recommendations

科学的研究の応用

Peptide Synthesis

Fmoc-Asn-OH is predominantly utilized in solid-phase peptide synthesis (SPPS). It serves as a key building block for constructing peptides with precise sequences and structures. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection during the synthesis process, facilitating the assembly of complex peptide chains.

Key Features:

- High Purity: this compound typically exhibits HPLC purity levels of 99% or higher, ensuring the quality of synthesized peptides .

- Versatility: It can be coupled with various amino acids to create diverse peptide sequences, making it invaluable in research and pharmaceutical applications .

Drug Development

In drug development, this compound plays a critical role in designing peptide-based therapeutics. The compound's ability to enhance the stability and bioactivity of peptides makes it suitable for targeting specific diseases.

Applications:

- Therapeutic Peptides: Modifications using this compound can improve the pharmacokinetic properties of therapeutic peptides, leading to better efficacy and reduced side effects compared to traditional small-molecule drugs .

- Targeted Delivery Systems: By facilitating bioconjugation, this compound aids in creating targeted drug delivery systems that can enhance the therapeutic index of drugs .

Bioconjugation

Bioconjugation techniques involving this compound enable the attachment of peptides to various biomolecules, which is crucial for developing targeted therapies and diagnostic agents.

Benefits:

- Enhanced Specificity: The ability to conjugate peptides with antibodies or other biomolecules allows for more precise targeting in therapeutic applications.

- Diagnostic Applications: Conjugated peptides can serve as biomarkers for disease detection or as components in diagnostic assays .

Protein Engineering

This compound is instrumental in protein engineering, where it assists researchers in designing proteins with specific functionalities.

Applications:

- Modified Proteins: The incorporation of this compound into protein structures can lead to enhanced stability and activity, which is essential for industrial applications such as enzyme production and biosensing technologies .

- Research Studies: Case studies have demonstrated that proteins engineered with this compound exhibit improved characteristics, supporting its use in biotechnological innovations .

Data Tables

| Derivative | Coupling Efficiency (%) |

|---|---|

| Fmoc-Asn(Tmob)-OH | Highest |

| This compound | Moderate |

| Fmoc-Asn(Trt)-OH | Lower |

Case Studies

- Peptide Therapeutics Development : A study demonstrated that peptides synthesized using this compound exhibited enhanced stability and bioactivity compared to those synthesized with traditional methods. This led to successful preclinical trials for a peptide-based therapeutic targeting cancer cells .

- Bioconjugation Techniques : Research involving the conjugation of this compound-derived peptides with monoclonal antibodies showed significant improvements in targeting accuracy for cancer therapies, highlighting its potential in precision medicine .

- Protein Engineering Innovations : A project focused on enzyme modification utilized this compound to create variants with improved catalytic efficiency. These modified enzymes were subsequently used in industrial processes, demonstrating practical applications in biotechnology .

作用機序

The primary function of Fmoc-Asn-OH in peptide synthesis is to protect the amino group of asparagine during the assembly of peptide chains. The Fmoc group prevents unwanted side reactions by blocking the amino group. Upon completion of the peptide synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions.

類似化合物との比較

Similar Compounds

Fmoc-Gln-OH: Nα-(9-Fluorenylmethoxycarbonyl)-L-glutamine

Fmoc-Asp-OH: Nα-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid

Fmoc-Ser-OH: Nα-(9-Fluorenylmethoxycarbonyl)-L-serine

Uniqueness

Fmoc-Asn-OH is unique due to its specific side chain, which contains an amide group. This side chain can participate in hydrogen bonding and other interactions, making it distinct from other Fmoc-protected amino acids. Additionally, the solubility properties and reactivity of this compound differ from those of other Fmoc-protected amino acids, making it particularly useful in certain peptide synthesis applications.

生物活性

Fmoc-Asn-OH (Nα-Fmoc-L-asparagine) is a derivative of the amino acid asparagine, widely utilized in peptide synthesis due to its protective Fmoc (9-fluorenylmethyloxycarbonyl) group. This modification enhances the stability of asparagine during synthesis and facilitates its incorporation into peptides. The biological activity of this compound is significant in various research contexts, particularly in the synthesis of peptides that can modulate biological functions.

- Molecular Formula : C₁₉H₁₈N₂O₅

- Molecular Weight : 358.35 g/mol

- Solubility : this compound shows limited solubility in common solvents like NMP (N-Methyl-2-pyrrolidone) and DMF (Dimethylformamide), which can affect its application in certain synthetic pathways .

1. Peptide Synthesis

This compound is primarily used in solid-phase peptide synthesis (SPPS). The Fmoc group allows for easy removal under mild conditions, making it suitable for synthesizing complex peptides without harsh reagents that could degrade sensitive residues. Its use has been linked to:

- High Purity Peptides : The incorporation of this compound leads to fewer side reactions, resulting in purer final products .

- Compatibility with Modified Peptides : It can be used alongside other modifications like phosphorylation and glycosylation, expanding the range of peptides that can be synthesized .

2. Enzymatic Activity and Interaction Studies

Studies have shown that peptides synthesized with this compound can exhibit specific biological activities:

- Inhibition Studies : Research indicates that peptides containing asparagine residues can interact with various enzymes, potentially serving as inhibitors or modulators. For example, asparagine-rich peptides have been studied for their role in inhibiting proteolytic enzymes .

- Case Study on Enzyme Interaction : A study demonstrated that certain asparagine-containing peptides could inhibit DNase I activity, highlighting their potential therapeutic applications in regulating enzymatic functions within biological systems .

Comparative Analysis of this compound with Other Derivatives

The following table summarizes the properties and applications of this compound compared to its derivatives:

| Property/Derivative | This compound | Fmoc-Asn(Trt)-OH | Fmoc-Asn(Dmcp)-OH |

|---|---|---|---|

| Solubility | Moderate | High | High |

| Stability during Synthesis | Moderate | High | Very High |

| Rate of Coupling | Moderate | Fast | Fast |

| Purity of Final Peptide | Good | Excellent | Excellent |

| Side Reaction Minimization | Moderate | Low | Very Low |

Research Findings

Recent studies have focused on the optimization of peptide synthesis using this compound:

- Aspartimide Formation : A significant challenge during peptide synthesis involving asparagine is the formation of aspartimides, particularly in sequences rich in aspartic acid or asparagine. Research has indicated that using Fmoc protection can mitigate this issue compared to other methods .

- Enantioseparation Studies : Investigations into the enantioselectivity of Fmoc-protected amino acids have shown that this compound exhibits favorable separation characteristics, which is crucial for applications requiring high purity .

特性

IUPAC Name |

(2S)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5/c20-17(22)9-16(18(23)24)21-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,20,22)(H,21,25)(H,23,24)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGBZNJSGOBFOV-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80222268 | |

| Record name | N2-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80222268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71989-16-7 | |

| Record name | FMOC-L-asparagine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71989-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80222268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-asparagine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main challenge associated with using Fmoc-Asn-OH in Fmoc solid-phase peptide synthesis?

A1: A major challenge with using this compound in Fmoc solid-phase peptide synthesis is the potential for asparagine side chain dehydration during carboxyl activation. This side reaction leads to the formation of undesired β-cyanoalanine residues within the peptide sequence. [, , , ]

Q2: What strategies can be employed to minimize β-cyanoalanine formation during this compound coupling?

A2: Several strategies can minimize β-cyanoalanine formation:

- Using alternative coupling reagents: Replacing DCC/HOBt with BOP (Castro's reagent) for activation has been shown to reduce dehydration. []

- Employing pre-activated this compound: Coupling this compound as the pentafluorophenyl ester (Fmoc-Asn-OPfp) avoids the activation step altogether and minimizes side reactions. []

Q3: What side reaction can occur when using side chain-protected asparagine derivatives like Fmoc-Asn(Mbh)-OH and Fmoc-Asn(Tmob)-OH, and how can it be mitigated?

A3: While effective at preventing asparagine dehydration, Fmoc-Asn(Mbh)-OH and Fmoc-Asn(Tmob)-OH can generate carbonium ions during the acidolytic cleavage step. These ions can alkylate tryptophan residues within the peptide sequence. [] Adding scavengers to the trifluoroacetic acid (TFA) during cleavage and side chain deprotection can help reduce this unwanted alkylation. []

Q4: How does the coupling efficiency of this compound compare to that of side chain-protected asparagine derivatives?

A4: Studies indicate that the coupling of this compound proceeds slower compared to side chain-protected derivatives like Fmoc-Asn(Mbh)-OH and Fmoc-Asn(Tmob)-OH. The latter exhibit coupling speeds comparable to other Fmoc-amino acid derivatives. [] This difference highlights the impact of steric hindrance on coupling efficiency in peptide synthesis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。